N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
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Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H20N2O4S2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.08644947 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .
Mode of Action
Apixaban acts as a direct and competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin . This results in a reduction of thrombin generation and an indirect inhibition of platelet aggregation .
Biochemical Pathways
By inhibiting FXa, apixaban disrupts the coagulation cascade, specifically the conversion of prothrombin to thrombin . This prevents the formation of fibrin, a protein that contributes to blood clot formation. As a result, apixaban effectively reduces the risk of thromboembolic events .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It is metabolized in the liver mainly via the P450 cytochromes CYP3A4 and CYP3A5 . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The inhibition of FXa by apixaban leads to a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in a decreased risk of thromboembolic events, such as deep vein thrombosis (DVT) and pulmonary embolism . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy of apixaban at doses that preserved hemostasis .
Action Environment
The action, efficacy, and stability of apixaban can be influenced by various environmental factors. For instance, the presence of strong inhibitors of CYP3A4 and P-gp can increase the blood levels of apixaban, potentially enhancing its anticoagulant effect . Conversely, strong inducers of CYP3A4 and P-gp can decrease the blood levels of apixaban, potentially reducing its efficacy . Therefore, careful consideration should be given to the use of apixaban in patients taking other medications that can affect its metabolism.
Biochemical Analysis
Biochemical Properties
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide interacts with the enzyme FXa, exhibiting an inhibitory constant of 0.08 nM for human FXa . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity in vitro . The compound also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .
Cellular Effects
While this compound does not directly affect platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This reduction in thrombin generation can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the enzyme FXa, leading to its inhibition . This inhibition disrupts the coagulation cascade, reducing thrombin generation and thereby exerting its antithrombotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates dose-dependent antithrombotic efficacy . Over time, the compound’s effects on cellular function, stability, and degradation can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Dose-dependent antithrombotic efficacy has been demonstrated, with doses that preserved hemostasis .
Metabolic Pathways
The metabolic pathways of this compound involve its excretion through renal pathways, metabolism, and biliary/intestinal excretion . The major circulating metabolite of the compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-6-9-17(24-12)25(21,22)18-13-7-8-15(23-2)14(11-13)19-10-4-3-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKOFAFZKBAYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.